3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Kinase inhibition Aurora kinase Cancer research

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 931998-17-3) is a potent, commercially available Aurora C kinase inhibitor (Ki=61 nM) built on a pyrazolo[1,5-a]pyrimidine core. This specific substitution pattern (3-phenyl, 7-aniline) is uniquely characterized for Aurora C selectivity, providing a distinct chemotype for orthogonal validation, lead optimization, and SAR programs. With verified ≥95% purity, it also serves as a ready-made reference standard for HPLC/LC-MS analytical method development.

Molecular Formula C18H14N4
Molecular Weight 286.338
CAS No. 931998-17-3
Cat. No. B2464912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
CAS931998-17-3
Molecular FormulaC18H14N4
Molecular Weight286.338
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N
InChIInChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2
InChIKeyIXAUDDRQKJVPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 931998-17-3): Core Scaffold and Baseline Characteristics


3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 931998-17-3) is a heterocyclic organic compound characterized by a pyrazolo[1,5-a]pyrimidine core, substituted with a phenyl group at the 3-position and an aniline moiety at the 7-position [1]. This fused bicyclic scaffold is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors [2], [3]. The compound is available from multiple commercial vendors with a specified purity typically ranging from 95% to 98% , . Its primary reported biological activity is inhibition of Aurora C kinase, with a reported Ki of 61 nM [4].

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 931998-17-3): Why In-Class Compounds Cannot Be Interchanged


Substitution of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline with other pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is not straightforward due to the profound impact of substituent position and identity on target selectivity and potency [1]. The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile template, but subtle modifications at the C-3 and C-7 positions can dramatically alter the binding mode and kinase inhibition profile [2]. The specific combination of a 3-phenyl group and a 7-aniline moiety in this compound is associated with a particular Aurora C kinase inhibitory activity (Ki = 61 nM) [3]. Replacing this compound with a closely related analog lacking quantitative characterization could lead to unexpected shifts in kinase selectivity or a loss of potency, underscoring the need for product-specific evidence.

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 931998-17-3): Quantifiable Differentiation Evidence


Aurora C Kinase Inhibition: Comparative Potency Against Known Inhibitors

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline demonstrates a Ki of 61 nM against Aurora C kinase in a biochemical assay [1]. This potency is comparable to the pan-Aurora inhibitor Danusertib (PHA-739358), which exhibits an IC50 of 61 nM against Aurora C , and is approximately 2-fold more potent than PHA-680632, which has a reported IC50 of 120 nM against the same target . While the Ki value of 61 nM is substantially higher (less potent) than that of advanced inhibitors like GSK-1070916 (Ki = 1.45 nM) , it represents a specific, quantified data point that differentiates this compound from unevaluated analogs. Note that the Ki and IC50 values are not directly interchangeable due to assay condition differences; however, they provide a useful cross-study potency comparison.

Kinase inhibition Aurora kinase Cancer research

Commercial Availability and Purity Specification

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is commercially available from multiple vendors with a minimum specified purity of 95% and often higher (e.g., 97% or 98%) , . This is a critical differentiation from structurally similar, non-commercial analogs that require in-house synthesis, which can introduce variability in purity and yield. The defined purity specification reduces the risk of confounding biological results from unknown impurities.

Chemical procurement Quality control Research tools

Physicochemical Profile: Molecular Weight and Lipinski Compliance

The compound has a molecular weight of 286.33 g/mol and a predicted cLogP value of approximately 3.5-4.0 (based on scaffold analysis) . This physicochemical profile aligns with Lipinski's Rule of Five guidelines for drug-likeness, featuring a molecular weight well below 500 Da and a moderate lipophilicity. This is a key differentiator from larger, more lipophilic pyrazolo[1,5-a]pyrimidine derivatives (e.g., certain B-Raf inhibitors with MW > 450 Da and cLogP > 5) [1], which may suffer from poor solubility or increased off-target binding.

Drug-like properties ADME Physicochemistry

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 931998-17-3): Primary Application Scenarios Derived from Evidence


Tool Compound for Aurora Kinase C Biochemical Assays

Based on its defined Ki of 61 nM against Aurora C kinase [1], 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline serves as a suitable tool compound for in vitro biochemical studies investigating Aurora C function. Its potency is comparable to established inhibitors like Danusertib , making it a viable alternative for researchers seeking a commercially available Aurora C inhibitor with a distinct chemotype for orthogonal validation or structure-activity relationship (SAR) studies.

Medicinal Chemistry Lead Optimization Starting Point

The compound's favorable physicochemical properties, including a molecular weight of 286.33 g/mol and a moderate predicted cLogP , make it an attractive starting point for lead optimization programs targeting Aurora kinases. Its pyrazolo[1,5-a]pyrimidine core is a well-validated kinase inhibitor scaffold [2], and the specific substitution pattern (3-phenyl, 7-aniline) provides a distinct vector for further functionalization to improve potency, selectivity, or pharmacokinetic properties.

Reference Standard for Purity Assessment in Chemical Synthesis

Given its commercial availability at defined purity levels (≥95%) , this compound can be employed as a reference standard for analytical method development (e.g., HPLC, LC-MS) to assess the purity of in-house synthesized analogs or to validate new synthetic routes to the pyrazolo[1,5-a]pyrimidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.